molecular formula C9H14O4 B6357291 Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate CAS No. 1622928-67-9

Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate

Cat. No.: B6357291
CAS No.: 1622928-67-9
M. Wt: 186.20 g/mol
InChI Key: JHRDKESVFBZLOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One possible synthetic route for Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate involves the reaction of cyclohexanone with ethanol . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of specific products. The exact mechanism depends on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, in particular, influences its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

methyl 1-methoxy-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDKESVFBZLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622928-67-9
Record name cyclohexanecarboxylic acid, 1-methoxy-4-oxo-, methyl ester
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